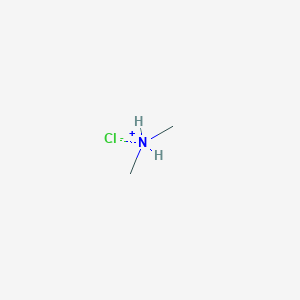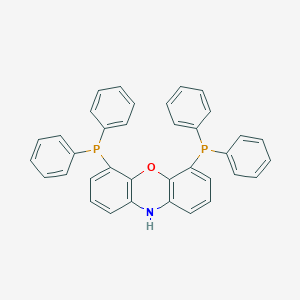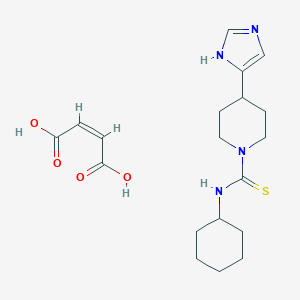
马来酸硫哌酰胺
描述
Thioperamide maleate is a potent and selective H3 receptor antagonist . It is capable of crossing the blood-brain barrier . The chemical Thioperamide has a designated molecular formula of C15H24N4S .
Molecular Structure Analysis
Thioperamide maleate has a molecular formula of C15H24N4S.C4H4O4 and a molecular weight of 408.52 g/mol . The IUPAC name for Thioperamide is N-Cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide .Physical And Chemical Properties Analysis
Thioperamide maleate is a solid substance that is soluble in water up to 50 mM . It has a molecular weight of 292.44 g/mol .科学研究应用
Neuropharmacology
Thioperamide maleate: is a potent and selective antagonist of the H3 histamine receptor . It has the ability to cross the blood-brain barrier, which makes it particularly useful in neuropharmacological research. Studies have shown that Thioperamide can affect the central histaminergic system, potentially altering neurotransmitter release and influencing cognitive processes .
Seizure and Convulsion Research
Due to its action on the central nervous system, Thioperamide maleate has been used in studies to decrease the duration of seizures and convulsions in animal models . This application is crucial for developing new therapeutic strategies for epilepsy and other seizure-related disorders.
Cognitive Enhancement Studies
Research has indicated that Thioperamide maleate can improve learning deficits induced by drugs such as scopolamine . This suggests its potential role in ameliorating cognitive impairments, which could be beneficial for treating conditions like Alzheimer’s disease.
Obesity and Metabolic Research
Thioperamide maleate: has been utilized to study sympathetic and autonomic nerve activity in mammalian white adipose tissue . This is significant for understanding the regulation of energy balance and could contribute to the development of treatments for obesity and metabolic syndrome.
Tau and TDP-43 Aggregation
The compound has been used to study its effect on tau and TDP-43 aggregation . These proteins are associated with neurodegenerative diseases, and their aggregation is a hallmark of conditions such as frontotemporal dementia and amyotrophic lateral sclerosis (ALS).
Respiratory System Research
Thioperamide maleate: has been applied in studies examining histamine-induced contraction of trachealis in horses . This research is relevant for understanding and treating respiratory conditions, particularly those involving airway constriction and asthma.
Psychopharmacology
The effects of Thioperamide maleate on behavioral alterations induced by systemic administration of MK-801, an NMDA receptor antagonist, have been explored . This research is valuable for the potential development of antipsychotic medications and understanding the mechanisms underlying schizophrenia.
Inflammatory Mediator Studies
Thioperamide maleate: has been involved in research to determine the pre- and postjunctional effects of inflammatory mediators in horse airways . This is important for the development of anti-inflammatory drugs and treatments for conditions like chronic obstructive pulmonary disease (COPD).
作用机制
Target of Action
Thioperamide maleate is a potent and selective antagonist of the histamine H3 receptor (HRH3) and HRH4 . These receptors play a crucial role in the modulation of histamine release and neurotransmitter activity in the brain .
Mode of Action
Thioperamide maleate interacts with its targets by blocking the histamine autoreceptors, which negatively regulate the release of histamine . This action enhances the activity of histaminergic neurons, leading to a greater release of histamine . Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .
Biochemical Pathways
Thioperamide maleate affects the histaminergic system in the brain. By antagonizing the H3 receptors, it modulates neurotransmitter release, including histamine, dopamine, and serotonin . Additionally, thioperamide maleate has been reported to increase the levels of lysobisphosphatidic acid, a phospholipid involved in the regulation of endosomal cholesterol mobilization .
Pharmacokinetics
Thioperamide maleate is known to cross the blood-brain barrier, which is crucial for its action on the central nervous system . .
Result of Action
The molecular and cellular effects of thioperamide maleate’s action include enhanced activity of histaminergic neurons and increased release of histamine . This leads to improved wakefulness and memory consolidation . Additionally, it has been suggested that thioperamide maleate may have neuroprotective effects, potentially due to its ability to increase the synthesis of kynurenic acid .
Action Environment
The efficacy and stability of thioperamide maleate can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier allows it to exert its effects in the central nervous system . .
安全和危害
Thioperamide maleate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, the affected area should be washed with plenty of soap and water .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMIKDBRCCYGE-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017661 | |
| Record name | Thioperamide maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioperamide maleate | |
CAS RN |
148440-81-7 | |
| Record name | Thioperamide maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Thioperamide maleate acts primarily as an antagonist/inverse agonist at the histamine H3 receptor. [, , ] This receptor is primarily located pre-synaptically and functions to inhibit the release of histamine and other neurotransmitters like acetylcholine and dopamine. [, , ] By blocking H3 receptors, thioperamide maleate can increase the synaptic concentrations of these neurotransmitters, leading to a variety of downstream effects depending on the brain region and physiological process involved.
A: * Molecular Formula: C17H20N4S . C4H4O4 * Molecular Weight: 416.5 g/mol []* Spectroscopic Data: Specific spectroscopic data (NMR, IR, UV-Vis) is not provided in the research excerpts.
A: Research indicates that Thioperamide maleate significantly and selectively elevates LBPA levels within cells. [] While the exact mechanism behind this interaction remains unclear, it does not appear to involve any tested endosomal proteins or functions. [] This finding has implications for understanding cholesterol mobilization and export, particularly in the context of disorders like Niemann-Pick type C (NPC) where cholesterol accumulates within endosomes. []
A: Studies demonstrate that Thioperamide maleate displays antinociceptive properties in rodent models. [, ] It effectively reduces pain responses in both phases of the formalin-induced pain test, suggesting action on both peripheral and central pain pathways. [] This antinociceptive effect is attributed to its antagonism of H3 receptors, which, in turn, likely modulates the release of histamine and other neurotransmitters involved in pain perception. [] Interestingly, this effect appears to be intertwined with the cholinergic system, specifically muscarinic receptors, indicating complex interplay between these neurotransmitter systems in pain modulation. []
A: Beyond its potential in pain management, Thioperamide maleate has shown preliminary promise in tackling the cholesterol storage disorder, NPC. [] By increasing LBPA levels, thioperamide maleate demonstrably reduces endosomal cholesterol accumulation in NPC fibroblasts and the livers of NPC mice. [] This effect suggests that LBPA may play a critical role in regulating endosomal cholesterol traffic and that manipulating LBPA levels with compounds like thioperamide maleate could offer therapeutic avenues for NPC.
A: In a canine model of bacteremia, thioperamide maleate was found to improve cardiac contractility without significantly altering splanchnic hemodynamics. [] Notably, it decreased mean right atrial pressure, indicating a positive impact on cardiac function, likely by increasing cardiac inotropy. [] This effect suggests a potential role for H3 receptor modulation in managing cardiac function during sepsis, although further investigation is warranted.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




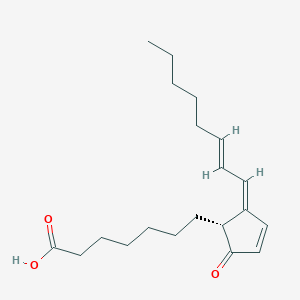

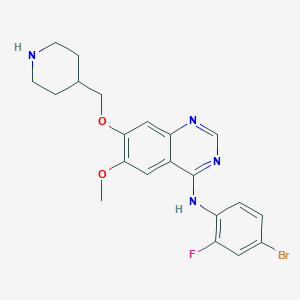



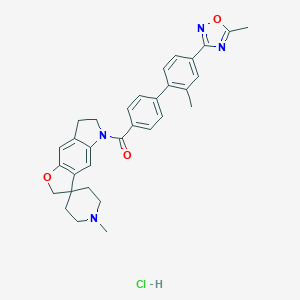

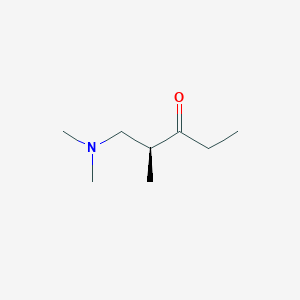
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
